molecular formula C17H17N3O4S2 B7051146 N-[2-[5-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]ethyl]methanesulfonamide

N-[2-[5-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]ethyl]methanesulfonamide

Cat. No.: B7051146
M. Wt: 391.5 g/mol
InChI Key: MTQVRPJADXOPBQ-UHFFFAOYSA-N
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Description

N-[2-[5-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]ethyl]methanesulfonamide is a complex organic compound with unique structural features that make it of interest in various fields of scientific research. It consists of a benzofuran moiety fused to an oxadiazole ring, linked to a thiophene ring, and further connected through an ethyl chain to a methanesulfonamide group.

Properties

IUPAC Name

N-[2-[5-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-26(21,22)18-8-6-13-3-5-15(25-13)17-19-16(20-24-17)12-2-4-14-11(10-12)7-9-23-14/h2-5,10,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQVRPJADXOPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(S1)C2=NC(=NO2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]ethyl]methanesulfonamide typically involves multi-step reactions starting from commercially available precursors.

  • Step 1: Formation of the benzofuran core.

    • Reagents and Conditions: Starting from 2-hydroxybenzaldehyde, a cyclization reaction using acidic conditions can yield the benzofuran.

  • Step 2: Synthesis of the 1,2,4-oxadiazole ring.

    • Reagents and Conditions: The oxadiazole ring can be formed through the reaction of nitrile oxide intermediates with appropriate reagents under mild conditions.

  • Step 3: Thiophene attachment.

    • Reagents and Conditions: The thiophene ring is often incorporated via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.

  • Step 4: Linking the benzofuran-oxadiazole-thiophene structure with an ethyl chain to methanesulfonamide.

    • Reagents and Conditions: This final step can involve nucleophilic substitution reactions where the ethyl chain is introduced, followed by sulfonamide formation under basic conditions.

Industrial Production Methods

On an industrial scale, the production of such complex compounds typically involves optimization of the laboratory synthetic routes to ensure scalability, cost-effectiveness, and high yield. Techniques such as continuous flow chemistry and the use of industrial reactors can help achieve these goals.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The benzofuran and thiophene rings can undergo oxidation under appropriate conditions, leading to various oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the oxadiazole ring, potentially leading to ring-opening or conversion to other heterocyclic structures.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the thiophene and benzofuran rings.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halides, Grignard reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but typically include various functionalized derivatives of the parent compound.

Scientific Research Applications

N-[2-[5-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]ethyl]methanesulfonamide finds applications in several fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its role in drug development, particularly for targeting specific molecular pathways.

  • Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of this compound depends on its application:

  • Biological Effects: It interacts with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

  • Chemical Reactivity: The presence of multiple reactive sites (benzofuran, oxadiazole, thiophene) allows for diverse chemical interactions.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields, from chemistry and biology to medicine and industry. Its unique structural features and reactivity make it a valuable subject of study and application.

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